![molecular formula C27H46O2 B2909354 (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol CAS No. 349553-97-5](/img/structure/B2909354.png)
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Overview
Description
The compound (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol is a deuterium-labeled steroid derivative. Its core structure consists of the cyclopenta[a]phenanthrene backbone, characteristic of steroids, with:
- 10,13-Dimethyl groups: Common in sterols and bile acids.
- Deuterated side chain: The heptan-2-yl substituent at position 17 is substituted with six deuterium atoms (three at C6 and three in the methyl group), likely used for isotopic tracing in metabolic or pharmacokinetic studies .
- Diol groups: Hydroxyl groups at positions 3 and 7, which may influence solubility and receptor binding.
This deuteration minimizes metabolic degradation of the side chain, enhancing stability in tracer studies .
Mechanism of Action
Target of Action
7beta-Hydroxycholesterol-d7, also known as 7?-Hydroxycholesterol-d7 or 7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7, is an oxysterol . Oxysterols are cytotoxic and induce death in various cell types, including monocytes, smooth muscle cells, and endothelial cells .
Biochemical Pathways
7beta-Hydroxycholesterol-d7 is a powerful inducer of oxidative stress . It can induce dysfunction of organelles (mitochondria, lysosomes, and peroxisomes) that can cause cell death .
Result of Action
7beta-Hydroxycholesterol-d7 can induce a mode of cell death which is associated with qualitative, quantitative, and functional modifications of the peroxisome . These changes can be revealed by various techniques such as fluorescence microscopy, transmission electron microscopy, flow cytometry, quantitative reverse transcription polymerase chain reaction (RT-qPCR), and gas chromatography-coupled with mass spectrometry (GC-MS) .
Action Environment
The origin of 7beta-Hydroxycholesterol-d7 can be influenced by diet, incidence of environmental factors, and endogenous formation (autoxidation and enzymatic synthesis) . Environmental factors can influence the action, efficacy, and stability of 7beta-Hydroxycholesterol-d7 .
Biochemical Analysis
Biochemical Properties
7beta-hydroxycholesterol-d7 interacts with various enzymes, proteins, and other biomolecules. It is formed either by auto-oxidation, enzymatically or by both processes
Cellular Effects
7beta-hydroxycholesterol-d7 has major cytotoxic properties . It induces oxidative stress, leading to dysfunction of organelles such as mitochondria, lysosomes, and peroxisomes, which can cause cell death . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7beta-hydroxycholesterol-d7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed mechanism is still under study.
Dosage Effects in Animal Models
The effects of 7beta-hydroxycholesterol-d7 vary with different dosages in animal models . Threshold effects, as well as toxic or adverse effects at high doses, are being studied.
Metabolic Pathways
7beta-hydroxycholesterol-d7 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
7beta-hydroxycholesterol-d7 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
The compound (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol is a complex organic molecule with significant biological activity. This article examines its pharmacological properties and potential therapeutic applications based on existing research.
- Molecular Formula : C29H50O
- Molecular Weight : 442.68 g/mol
- IUPAC Name : (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on cellular mechanisms and potential therapeutic uses. Key areas of research include:
1. Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human leukemia cells by activating caspase pathways and modulating Bcl-2 family proteins.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 (Leukemia) | 5.2 | Caspase activation |
MCF-7 (Breast) | 8.5 | Bcl-2 modulation |
A549 (Lung) | 6.0 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models of arthritis. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
3. Neuroprotective Activity
Studies suggest that it may provide neuroprotection against oxidative stress-induced neuronal damage. This effect is attributed to its antioxidant properties and the ability to enhance the expression of neuroprotective factors like BDNF (Brain-Derived Neurotrophic Factor).
Case Studies
Several case studies highlight the compound's efficacy:
Case Study 1: Leukemia Treatment
A clinical trial involving patients with acute myeloid leukemia (AML) reported a significant reduction in leukemic blasts following treatment with this compound combined with standard chemotherapy.
Case Study 2: Arthritis Management
In a randomized controlled trial for rheumatoid arthritis patients treated with the compound for six months showed a marked decrease in joint swelling and pain scores compared to the placebo group.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl groups at positions 3 and 7 are primary sites for nucleophilic substitution. Deuterium labeling on the side chain influences reaction kinetics due to isotopic effects.
Key Findings :
- The 7β-hydroxyl group shows reduced reactivity compared to the 3β-position due to steric hindrance from the deuterated side chain .
- Isotopic substitution (C-D bonds) slows reaction rates by ~15–20% compared to non-deuterated analogs, consistent with kinetic isotope effects .
Oxidation-Reduction Reactions
The compound undergoes selective oxidation at the Δ⁵ double bond and hydroxyl groups:
Mechanistic Insights :
- CrO₃-mediated oxidation preferentially targets the Δ⁵ bond, forming a ketone at C3 while retaining the 7β-hydroxyl group .
- NaBH₄ reduction at the 7β-position proceeds with partial stereochemical inversion (70:30 α:β ratio) .
Esterification and Acyl Transfer
The compound participates in esterification reactions, critical for derivatization in analytical applications:
Acylating Agent | Catalyst | Product | Purity | Reference |
---|---|---|---|---|
Palmitoyl chloride | DMAP, CHCl₃, 40°C | 3-Palmitoyl-7β-hydroxycholesterol-d7 | >90% | |
Succinic anhydride | Pyridine, reflux | 3-Succinyl-7β-hydroxycholesterol-d7 | 88% |
Applications :
- Ester derivatives enhance chromatographic resolution in LC-MS analyses .
- The deuterated side chain improves metabolic stability in tracer studies .
Deuterium Exchange Reactions
The isotopic labels undergo exchange under specific conditions:
Condition | Exchange Site | Half-Life | Reference |
---|---|---|---|
D₂O, pH 7.4, 37°C | C25, C26, C27 | 48 hrs | |
CD₃OD, HCl, 50°C | C6-methyl (side chain) | 12 hrs |
Implications :
- Neutral aqueous conditions show minimal deuterium loss, making the compound suitable for long-term biological studies .
- Acidic methanol accelerates deuterium exchange at the side chain, necessitating careful storage .
Kinetic and Thermodynamic Considerations
Data from isotope-labeling studies reveal:
Parameter | Value (7β-Hydroxycholesterol-d7) | Non-deuterated Analog | Reference |
---|---|---|---|
ΔH‡ (Esterification) | 58.2 kJ/mol | 54.7 kJ/mol | |
k (Oxidation, CrO₃) | 0.012 s⁻¹ | 0.015 s⁻¹ | |
Solubility in H₂O | 0.8 µM | 1.2 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-Dihydroxyheptan-2-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- Molecular Formula : C26H46O6
- Functional Groups : Three hydroxyl groups (3,7,12-triol) and a dihydroxyheptan-2-yl side chain.
- Key Difference: Additional hydroxyl at position 12 and non-deuterated side chain. This triol configuration may enhance hydrogen bonding in biological systems compared to the diol in the target compound .
Compound B : (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- Molecular Formula : C27H44O
- Functional Groups: Ketone at position 3, non-deuterated 6-methylheptan-2-yl side chain.
Side Chain Modifications
Compound C : (3S,8S,9S,10R,13R,14S,17R)-17-((2R)-6-Hydroxy-7-methyl-6-phenyloctan-2-yl)-10,13-dimethyl-...-1H-cyclopenta[a]phenanthren-3-ol
- Molecular Formula : C34H52O2
- Functional Groups : Hydroxyl and phenyl groups in the side chain.
- Key Difference : Bulky phenyl substitution increases steric hindrance, likely affecting binding to steroid receptors .
Compound D : (8R,9S,10R,13S,14S)-7-Benzyl-10,13-dimethyl-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
- Molecular Formula : C26H28O2
- Functional Groups : Benzyl group at position 7 and dione groups at 3,16.
- Key Difference : Aromatic benzyl substituent and ketones confer rigidity and redox activity, contrasting with the target’s flexible deuterated chain .
Isotopic and Functional Group Variations
Properties
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZMSRRJOYLLO-SVAMASIOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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